[4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13482555
InChI: InChI=1S/C12H17NO/c1-9-6-12(5-4-11(9)7-13)14-8-10-2-3-10/h4-6,10H,2-3,7-8,13H2,1H3
SMILES: CC1=C(C=CC(=C1)OCC2CC2)CN
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

[4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine

CAS No.:

Cat. No.: VC13482555

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

[4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine -

Specification

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name [4-(cyclopropylmethoxy)-2-methylphenyl]methanamine
Standard InChI InChI=1S/C12H17NO/c1-9-6-12(5-4-11(9)7-13)14-8-10-2-3-10/h4-6,10H,2-3,7-8,13H2,1H3
Standard InChI Key YVUCLLDCSVYUEJ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCC2CC2)CN
Canonical SMILES CC1=C(C=CC(=C1)OCC2CC2)CN

Introduction

Structural and Nomenclature Insights

The IUPAC name [4-(cyclopropylmethoxy)-2-methylphenyl]methanamine precisely defines its structure: a benzene ring with a methyl group at position 2, a cyclopropylmethoxy group (-OCH2_2C3_3H5_5) at position 4, and an aminomethyl (-CH2_2NH2_2) group at position 1. The cyclopropylmethoxy substituent introduces steric strain and unique electronic properties due to the cyclopropane ring’s high angle strain .

The compound’s SMILES notation, CC1=C(C=CC(=C1)OCC2CC2)CN, and InChI key, YVUCLLDCSVYUEJ-UHFFFAOYSA-N, provide unambiguous representations of its connectivity and stereochemical features . Comparative analysis with its structural isomer, [2-(cyclopropylmethoxy)-4-methylphenyl]methanamine (CAS 1248825-63-9), highlights how positional differences in substituents influence physicochemical properties. For instance, the para-substituted cyclopropylmethoxy group in the target compound may enhance solubility in polar solvents compared to its ortho-substituted analog .

Physicochemical Properties

[4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine is reported as a liquid at room temperature, with a purity of 95% . Key properties include:

PropertyValue/Description
Molecular Weight191.27 g/mol
Physical StateLiquid
SolubilityLikely soluble in organic solvents (e.g., DMSO, ethanol)
Boiling PointEstimated >200°C (based on analogs)
StabilityStable under inert conditions; sensitive to oxidation

The cyclopropane ring’s strain may predispose the compound to ring-opening reactions under acidic or radical conditions, a consideration for synthetic applications.

Comparative Analysis with Structural Analogs

The positional isomer [2-(cyclopropylmethoxy)-4-methylphenyl]methanamine (CAS 1248825-63-9) shares the same molecular formula but differs in substituent arrangement. Key contrasts include:

PropertyTarget CompoundIsomer (CAS 1248825-63-9)
Substituent Positions4-OCH2_2C3_3H5_5, 2-CH3_32-OCH2_2C3_3H5_5, 4-CH3_3
PolarityHigher (para-OCH2_2 group)Lower (ortho-OCH2_2 group)
Synthetic AccessibilityRequires para-selective synthesisOrtho-directing effects simplify synthesis

Such differences underscore the importance of regiochemistry in tuning compound properties for specific applications .

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